molecular formula C7H13NO2 B12984871 (S)-3-Methyl-1,4-oxazocan-5-one

(S)-3-Methyl-1,4-oxazocan-5-one

Cat. No.: B12984871
M. Wt: 143.18 g/mol
InChI Key: YTMCVBNBBGWDRM-LURJTMIESA-N
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Description

(S)-3-Methyl-1,4-oxazocan-5-one is a chiral compound with a unique structure that includes an oxazocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-1,4-oxazocan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amino alcohols and carboxylic acids, which undergo cyclization in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-1,4-oxazocan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazocane derivatives.

Scientific Research Applications

(S)-3-Methyl-1,4-oxazocan-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-1,4-oxazocan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methyl-1,4-oxazocan-5-one: The enantiomer of (S)-3-Methyl-1,4-oxazocan-5-one with similar chemical properties but different biological activities.

    3-Methyl-1,4-oxazocane: Lacks the chiral center, leading to different stereochemical properties.

    1,4-Oxazocane: The parent compound without the methyl group, which affects its reactivity and applications.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific biological activities and interactions. Its structure allows for selective binding to chiral receptors and enzymes, making it valuable in the development of chiral drugs and catalysts.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3S)-3-methyl-1,4-oxazocan-5-one

InChI

InChI=1S/C7H13NO2/c1-6-5-10-4-2-3-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1

InChI Key

YTMCVBNBBGWDRM-LURJTMIESA-N

Isomeric SMILES

C[C@H]1COCCCC(=O)N1

Canonical SMILES

CC1COCCCC(=O)N1

Origin of Product

United States

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